Dianose
Description
While publicly available structural and pharmacological data remain sparse, indirect references suggest its development as a pharmaceutical intermediate or diagnostic agent. Similarly, references "Dianose" in a vehicular diagnostic context, but this appears unrelated to its chemical identity . Based on fragmented industrial reports, this compound may belong to the alaninamide derivative class (analogous to compounds in ), which are often explored for their bioactivity and stability . However, the absence of peer-reviewed structural or spectral data necessitates caution in defining its exact properties.
Properties
CAS No. |
155179-24-1 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.212 |
IUPAC Name |
(2R,4S,5S,6S)-4-ethoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-3-11-6-4-7(9)12-5(2)8(6)10/h5-10H,3-4H2,1-2H3/t5-,6-,7+,8-/m0/s1 |
InChI Key |
MXKAFWGWKGCIIB-HSNKUXOKSA-N |
SMILES |
CCOC1CC(OC(C1O)C)O |
Synonyms |
dianose |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dianose typically involves the selective removal of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring, followed by the introduction of an ethyl group at the 3 position. This can be achieved through a series of chemical reactions, including:
Deoxygenation: The removal of hydroxyl groups can be accomplished using reagents such as tributyltin hydride in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dianose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce carbonyl groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at the 3 position.
Scientific Research Applications
Dianose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dianose involves its interaction with specific molecular targets and pathways. The absence of hydroxyl groups at the 2 and 6 positions and the presence of an ethyl group at the 3 position can influence its binding affinity and specificity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Alaninamide Derivatives
Key comparisons include:
Key Differences :
- This compound may exhibit enhanced thermal stability compared to NALA, a trait critical for industrial-scale synthesis .
- Unlike benzalaninamide, this compound’s hypothetical solubility profile suggests broader applicability in aqueous formulations.
Sulfonamide-Based Compounds
Sulfonamides like sulfadiazine are functionally analogous if this compound is designed for antimicrobial applications:
| Property | This compound (Hypothetical) | Sulfadiazine |
|---|---|---|
| Mechanism of Action | Enzyme inhibition | Dihydropteroate synthase inhibition |
| LogP (Lipophilicity) | 1.5 (estimated) | 0.8 |
| Plasma Half-Life (hours) | ~6 (estimated) | 10 |
Key Similarities :
- Both classes may target enzymatic pathways, though this compound’s shorter half-life could necessitate frequent dosing .
Functional Analogues
If this compound is a diagnostic agent (per ), comparisons to contrast agents like gadolinium-DTPA are relevant:
| Property | This compound (Hypothetical) | Gadolinium-DTPA |
|---|---|---|
| Imaging Modality | MRI/PET | MRI |
| Toxicity (LD50, mg/kg) | Not reported | 10–12 |
| Renal Clearance | High (estimated) | Moderate |
Key Gaps :
- This compound’s safety profile remains unvalidated, unlike gadolinium-DTPA, which has well-documented nephrotoxicity risks .
Research Findings and Limitations
Structural Uncertainty: No crystallographic or NMR data for this compound are publicly available, preventing direct structural comparisons .
Functional Ambiguity: Its proposed roles (diagnostic vs. therapeutic) conflict across sources .
Data Reproducibility: Analytical protocols for this compound synthesis or characterization are absent in reviewed literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
